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Fructo-oligosaccharide DP6 -

Fructo-oligosaccharide DP6

Catalog Number: EVT-1507525
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Source

Fructo-oligosaccharides are typically sourced from plant materials such as chicory root, asparagus, and onions. They can also be synthesized enzymatically using fructosyltransferase enzymes that catalyze the transfer of fructose units from sucrose to form longer chains of fructooligosaccharides .

Classification

Fructo-oligosaccharides are classified based on their degree of polymerization. The classification includes:

  • Short-chain fructo-oligosaccharides: DP2 to DP3
  • Medium-chain fructo-oligosaccharides: DP4 to DP6
  • Long-chain fructo-oligosaccharides: DP7 and above

DP6 falls into the medium-chain category and is significant due to its balance between sweetness and functional properties.

Synthesis Analysis

Methods

The synthesis of fructo-oligosaccharide DP6 is primarily achieved through enzymatic methods involving the enzyme fructosyltransferase, which catalyzes the transfer of fructose units from sucrose. This process can be optimized by adjusting various parameters such as enzyme concentration, temperature, pH, and reaction time.

Technical Details

The production typically involves:

  1. Substrate Preparation: Sucrose is dissolved in a buffer solution.
  2. Enzyme Addition: Fructosyltransferase is added to initiate the reaction.
  3. Reaction Conditions: The mixture is incubated at optimal temperatures (usually around 55°C) for several hours.
  4. Monitoring: Samples are taken at intervals to monitor the formation of different oligosaccharides using chromatographic techniques.

Studies indicate that maximum yields of fructo-oligosaccharides can reach up to 45% by weight relative to the initial sucrose after 24 hours under optimized conditions .

Molecular Structure Analysis

Structure

Fructo-oligosaccharide DP6 consists of a linear chain of six fructose units connected by β(2→1) linkages. The molecular formula can be represented as C30H50O25C_{30}H_{50}O_{25}. This structure contributes to its functional properties, including solubility and prebiotic effects.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used for structural characterization, confirming the linkage types and the arrangement of fructose units within the molecule .

Chemical Reactions Analysis

Reactions

Fructo-oligosaccharide DP6 is formed through a series of transfructosylation reactions where sucrose acts both as a donor and acceptor for fructose moieties. This process can be described as follows:

  1. Initial Reaction: Sucrose reacts with itself or with existing oligosaccharides (like 1-kestose or nystose) to form longer chains.
  2. Formation Pathway: The reaction can lead to various products depending on the substrate concentration and enzyme activity.

Technical Details

The kinetics of these reactions can be modeled using Michaelis-Menten kinetics, with parameters adjusted based on substrate concentrations and enzyme characteristics .

Mechanism of Action

Process

The mechanism involves several steps:

  1. Binding: The enzyme binds to sucrose.
  2. Transfer: A fructose unit is transferred from sucrose to form an oligosaccharide.
  3. Release: The newly formed oligosaccharide is released while the enzyme remains active for further reactions.

This process not only synthesizes oligosaccharides but also regulates their formation based on substrate availability and enzyme efficiency .

Data

Mathematical modeling has been employed to predict yields and optimize conditions for maximum production efficiency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white or off-white powder.
  • Solubility: Highly soluble in water, contributing to its functionality as a sweetener and prebiotic agent.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged heat or extreme pH levels.
  • Taste Profile: Less sweet than sucrose but provides functional benefits without significant caloric contribution.

Relevant data include melting point, solubility parameters, and stability profiles under various environmental conditions .

Applications

Fructo-oligosaccharide DP6 has several scientific uses:

  • Prebiotic Supplementation: Enhances gut health by promoting beneficial bacteria growth.
  • Food Industry: Used as a sugar substitute in low-calorie foods due to its sweetness and functional properties.
  • Pharmaceuticals: Explored for potential health benefits in digestive health formulations.

Research continues into expanding its applications in functional foods and nutraceuticals, highlighting its versatility in health-related products .

Properties

Product Name

Fructo-oligosaccharide DP6

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]4-α(2-1)Glc

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